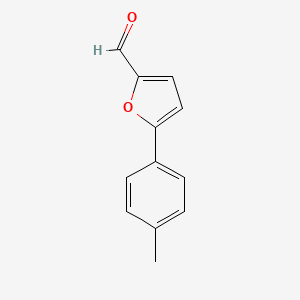

5-(4-Methylphenyl)-2-furaldehyde

Description

Contextualization of 5-(4-Methylphenyl)-2-furaldehyde within Substituted Furaldehyde Systems

This compound belongs to the class of 5-substituted-2-furaldehydes, which are derivatives of furfural (B47365). wikipedia.orgnih.gov Furfural, a simple aldehyde derived from the dehydration of C5 sugars found in lignocellulosic biomass, serves as a fundamental building block in the synthesis of a diverse range of furan-based chemicals. wikipedia.orgresearchgate.net The substitution at the 5-position of the furan (B31954) ring, in this case with a 4-methylphenyl (or p-tolyl) group, significantly influences the molecule's properties and potential applications.

The synthesis of such substituted furaldehydes has been advanced through various organometallic routes. A notable method involves the palladium-catalyzed cross-coupling reaction of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde. nih.gov Another innovative approach utilizes a novel organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, which can be prepared by the direct insertion of highly active zinc into 2-(5-bromofuran-2-yl)-1,3-dioxolane. nih.gov These methods provide facile and mild routes to a wide array of 5-substituted 2-furaldehydes, including derivatives with various phenyl groups. nih.govresearchgate.net

The introduction of the 4-methylphenyl group imparts specific characteristics to the furan scaffold. The aromatic nature of the tolyl group can enhance thermal stability and influence the electronic properties of the furan ring, which is crucial for its reactivity and potential use in materials science.

Significance of Furan Aldehyde Derivatives in Sustainable Chemistry and Biomass Valorization Research

Furan aldehyde derivatives, particularly furfural and 5-hydroxymethylfurfural (B1680220) (HMF), are cornerstone platform chemicals in the move towards a bio-based economy. rsc.orgfrontiersin.orgmdpi.com Derived from the dehydration of sugars found in abundant and renewable lignocellulosic biomass, they represent a sustainable alternative to petroleum-based feedstocks. frontiersin.orgnih.govresearchgate.net The U.S. Department of Energy has identified these compounds as top value-added chemicals from biomass. nih.govnih.gov

The significance of these furanic aldehydes lies in their versatility as intermediates for the production of a wide spectrum of high-value chemicals and materials. rsc.orgrsc.org Through processes like hydrogenation, oxidation, and condensation, they can be transformed into:

Biofuels: Such as 2-methylfuran (B129897) (MF) and 2,5-dimethylfuran (B142691) (DMF), which are considered promising liquid transportation fuels. rsc.orgmdpi.com

Polymers: Furan-based polymers and resins offer a renewable alternative to traditional plastics. rsc.orgacs.orgrsc.org For instance, 2,5-furandicarboxylic acid (FDCA), derived from HMF, is a key monomer for producing polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) with superior properties to its petroleum-based counterpart, PET. rsc.org

Fine Chemicals and Solvents: Furan derivatives are used in the synthesis of pharmaceuticals, agrochemicals, and green solvents. rsc.orgresearchgate.netresearchgate.net

The conversion of biomass into these furanic platforms and their subsequent upgrading are central to the concept of biomass valorization, which aims to create a portfolio of bio-based products, thereby fostering a circular and sustainable economy. frontiersin.orgacs.orgresearchgate.net

Evolution of Research Trends in Furanic Compound Synthesis and Application

Research in furan chemistry has evolved significantly, moving from fundamental synthesis to the development of highly efficient and sustainable catalytic systems for biomass conversion and the design of novel furan-based materials with advanced functionalities.

Key Research Trends:

Advanced Catalysis: A major focus has been on developing robust and selective catalysts for the conversion of carbohydrates into furanic aldehydes. This includes the use of heterogeneous solid acids like zeolites and polyoxometalates, as well as ionic liquids, which can act as both solvents and catalysts. frontiersin.orgnih.govnih.gov These catalysts aim to improve yields, reduce reaction times, and minimize the formation of undesirable byproducts. rsc.org

Integrated Biorefineries: The concept of integrated biorefineries, where biomass is fractionated and each component is utilized to produce a range of products, is gaining traction. nih.gov This approach maximizes the value derived from biomass and enhances the economic viability of bio-based production.

Novel Applications: The unique electronic and structural properties of the furan ring are being exploited in new and exciting applications. Incorporating furan into conjugated polymers has shown benefits in organic photovoltaics and other electronic materials due to increased conjugation and improved transport properties. nih.govnih.gov The inherent reactivity of furan also makes it a valuable building block in the synthesis of complex organic molecules and pharmaceuticals. researchgate.netnumberanalytics.com

Chemoenzymatic and Biocatalytic Routes: There is a growing interest in using enzymes and whole-cell biocatalysts for the selective transformation of furan aldehydes. nih.gov Biocatalysis offers a green and sustainable approach for reactions like the reduction of aldehydes to alcohols, often with high selectivity and under mild conditions. nih.gov

The continuous development in these areas underscores the dynamic nature of furan chemistry research and its pivotal role in advancing sustainable technologies. rsc.orgrsc.org

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-2-4-10(5-3-9)12-7-6-11(8-13)14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXBPIBAPRFYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359337 | |

| Record name | 5-(4-methylphenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34035-05-7 | |

| Record name | 5-(4-methylphenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Reactivity and Transformation Mechanisms of 5 4 Methylphenyl 2 Furaldehyde Derivatives

Mechanistic Investigations of Furan (B31954) Ring Transformations and Side Reactions

While many reactions of 5-aryl-2-furaldehydes selectively target the aldehyde group, the furan ring can participate in transformations, often leading to side products or polymerization, particularly under harsh reaction conditions. researchgate.net The stability of the furan moiety is a crucial factor in the successful synthesis of its derivatives.

Under strongly acidic conditions, furan compounds are susceptible to resinification and polymerization. bohrium.com This process is a known complication in the chemistry of furfural (B47365) and its derivatives, where acidic catalysts can promote ring-opening reactions followed by intermolecular condensations, leading to the formation of insoluble, high-molecular-weight materials known as humins. researchgate.netnih.gov For instance, in attempting a Biginelli reaction with 5-aryl-2-furaldehydes using hydrochloric acid as a catalyst, significant resinification and the formation of side products were observed, resulting in poor yields of the desired product. bohrium.com

In alkaline media, a prominent side reaction for 2-furaldehyde derivatives is the Cannizzaro disproportionation. mdpi.com This reaction, which occurs in the absence of α-hydrogens, involves the base-induced intermolecular redox reaction of two aldehyde molecules. One molecule is oxidized to a carboxylic acid (as its salt), and the other is reduced to a primary alcohol. mdpi.com For 5-(4-methylphenyl)-2-furaldehyde, this would lead to the formation of sodium 5-(4-methylphenyl)-2-furoate and [5-(4-methylphenyl)furan-2-yl]methanol. This pathway can compete with other base-catalyzed reactions, such as aldol (B89426) or Knoevenagel condensations, potentially lowering the yield of the desired product. mdpi.com

Carbon-Carbon Bond Formation Reactions

The aldehyde group of this compound is an excellent electrophile, readily participating in carbon-carbon bond-forming reactions. These transformations are fundamental for extending the carbon chain and constructing more complex molecular architectures.

The Knoevenagel condensation is a highly efficient method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. rsc.org This reaction is widely applied to 5-substituted-2-furaldehydes to synthesize a variety of derivatives with academic and industrial significance. researchgate.net

The general reaction involves the condensation of this compound with compounds containing a methylene group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.netsmolecule.com The products are typically α,β-unsaturated systems, which are themselves versatile synthetic intermediates. researchgate.net

The Knoevenagel condensation is often catalyzed by weak organic bases, with secondary amines like piperidine (B6355638) being particularly effective. smolecule.compensoft.net Research on the condensation of 5-substituted-2-furaldehydes with active methylene compounds has shown that piperidine often provides a superior balance of nucleophilicity and basicity, leading to high selectivity and yield. researchgate.net

The proposed mechanism for piperidine catalysis can proceed through two main pathways. One involves the formation of an iminium ion by the reaction of piperidine with the furaldehyde. This iminium ion is more electrophilic than the original aldehyde, accelerating the attack by the enolate of the active methylene compound. researchgate.net An alternative, simpler mechanism, analogous to an aldol condensation, involves piperidine acting solely as a base to deprotonate the active methylene compound, forming a nucleophilic enolate that attacks the aldehyde's carbonyl carbon directly. researchgate.net

Optimization studies have demonstrated that reaction parameters such as temperature, solvent, and catalyst loading are crucial. For several 5-substituted-2-furaldehydes, reactions catalyzed by piperidine proceed efficiently at ambient temperature, often without the need for organic solvents, which enhances the green credentials of the protocol. researchgate.net

| Substrate (SFL) | Active Methylene Compound (AMC) | Catalyst | Conditions | Yield (%) | Reference |

| 5-Methylfurfural | Malononitrile | Piperidine | H₂O, rt, 15 min | 95 | researchgate.net |

| 5-Methylfurfural | Ethyl Cyanoacetate | Piperidine | Neat, rt, 15 min | 96 | researchgate.net |

| 5-(Chloromethyl)furfural | Malononitrile | Piperidine | H₂O, rt, 1 h | 82 | researchgate.net |

| 5-(Phenoxymethyl)furfural | Malononitrile | Piperidine | H₂O, rt, 2 h | 70 | researchgate.net |

The nature and position of substituents on the aromatic ring of 5-aryl-2-furaldehydes significantly influence their reactivity. Studies have shown that different 5-substituted-2-furaldehydes exhibit markedly different reaction rates in Knoevenagel condensations. researchgate.net The electron-donating or electron-withdrawing character of the substituent on the phenyl ring alters the electrophilicity of the aldehyde's carbonyl carbon.

Aldol condensation is another cornerstone carbon-carbon bond-forming reaction, enabling the coupling of furaldehydes with enolizable carbonyl compounds, such as ketones derived from biomass. nih.govgoogle.com This strategy is a key step in upgrading biomass-derived platform chemicals into larger molecules suitable for applications like biofuels. csic.es The reaction typically involves the condensation of a furaldehyde with a ketone like acetone (B3395972), cyclopentanone, or butanone in the presence of a base catalyst. nih.govrsc.org

For 5-substituted furfurals, including analogues like 5-methylfurfural, solid base catalysts such as mixed metal oxides (e.g., Mg-Al, Mg-Zr) or hydrotalcites have been effectively employed. nih.govcsic.es These heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture. Biphasic reaction systems, consisting of an aqueous phase containing a base catalyst (like NaOH) and an organic phase to extract the product, have also been developed to drive the reaction to high yields and simplify purification. google.com

The reaction between this compound and a ketone like acetone would proceed via the formation of an enolate from acetone, which then attacks the aldehyde to form an aldol adduct. This adduct readily dehydrates to yield a conjugated enone, which can undergo a second condensation if excess furaldehyde is present.

| Furaldehyde | Ketone | Catalyst System | Key Product(s) | Reference |

| Furfural | Acetone | NaOH / MIBK-H₂O | Single & Double Condensation Products | google.com |

| 5-Hydroxymethylfurfural (B1680220) | Acetone | Mg(Al)(Zr)O-supported CuCo | C9-Alkanes (after hydrogenation) | nih.gov |

| Furfural | Cyclopentanone | KF/γ-Al₂O₃ | 2,5-bis(2-furylmethylidene)cyclopentan-1-one | rsc.org |

| Furfural | 4-Heptanone | Nb₂O₅ | Aldol Condensation Products | csic.es |

Structure Activity Relationship Sar and Biological Activity of Furanic Compounds

Methodologies for SAR Elucidation in Furan (B31954) Derivatives

The investigation of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of furan derivatives influences their biological activity. utripoli.edu.lyresearchgate.net Slight modifications to the substitution pattern on the furan ring can lead to significant changes in the pharmacological properties of these compounds. utripoli.edu.ly

Design and Synthesis of Furan-Ring Fused Chalcones and Benzofuran (B130515) Analogues

A significant approach to studying SAR in furan derivatives involves the design and synthesis of more complex molecules where the furan ring is fused with other chemical structures, such as chalcones and benzofurans. nih.gov Chalcones are precursors to flavonoids and exhibit a range of biological activities. Fusing a furan ring to a chalcone (B49325) structure can enhance these properties. The synthesis of furan-ring fused chalcones, which can be considered cinnamoyl derivatives of benzofuran, is a key strategy. This typically involves a Claisen-Schmidt condensation between a furan-ring fused acetophenone (B1666503) and a benzaldehyde (B42025) derivative.

The synthesis process for these complex molecules is often a multi-step procedure. For instance, the creation of furan-ring fused acetophenones can be achieved through Williamson's etherification of dihydroxyacetophenones followed by nucleophilic addition and dehydration. iiarjournals.org Researchers have successfully synthesized numerous cinnamoyl derivatives of benzofuran to evaluate their biological activities. nih.gov

Evaluation of Substituent Effects on Biological Efficacy

The type and position of substituents on the furan and associated rings play a critical role in the biological efficacy of the resulting compounds. utripoli.edu.lyresearchgate.net For example, in a series of benzofuran derivatives, the presence and location of a methoxy (B1213986) group on the benzene (B151609) portion of the molecule significantly influenced its antiproliferative activity. mdpi.com Specifically, a methoxy group at the C-6 position resulted in the highest activity in some series. mdpi.com

Similarly, the introduction of halogen atoms like bromine into the benzofuran structure has been shown to increase cytotoxicity against cancer cells. mdpi.com The replacement of a hydroxyl group with other hydrogen-bond donors or acceptors can also impact the compound's activity. researchgate.net The study of these substituent effects is a cornerstone of SAR analysis, guiding the design of more potent and selective therapeutic agents. nih.gov

Research into Therapeutic Potential of Furanic Scaffolds

Furan derivatives represent a versatile scaffold for the development of new therapeutic agents due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netutripoli.edu.lyijabbr.com The furan nucleus is a key component in many natural and synthetic compounds with chemotherapeutic potential. researchgate.net

Anticancer Activity of Furan Derivatives

A significant area of research focuses on the anticancer properties of furan derivatives. researchgate.netresearchgate.netjst.go.jp These compounds have shown promise as antiproliferative agents, capable of inhibiting the growth of various cancer cell lines. nih.govnih.gov The fusion of a furan moiety onto other structures, such as chalcones, has been found to enhance anticancer activity. nih.gov

Cytotoxicity Studies against Cancer Cell Lines (e.g., HepG2, SMMC-7721, Hela, HL60)

The cytotoxic effects of furan derivatives have been evaluated against a panel of human cancer cell lines. For instance, new sugar hydrazones incorporating a furan ring were tested against the human liver carcinoma cell line (HepG2), with some derivatives showing moderate activity. jst.go.jp In other studies, furan-based compounds have demonstrated cytotoxic activity against the HeLa human cervical cancer cell line. researchgate.neteurekaselect.com Specifically, certain novel furan derivatives exhibited moderate to excellent anti-proliferative activity against HeLa cells. researchgate.neteurekaselect.com The human promyelocytic leukemia cell line (HL60) has also been a target for evaluating the antiproliferative activity of furan-ring fused chalcones. nih.goviiarjournals.org Research has shown that some of these chalcones have significant cytotoxic effects on HL60 cells. nih.govnih.gov

| Compound Type | Cell Line | Activity | Source |

|---|---|---|---|

| Furan-based sugar hydrazones | HepG2 | Moderate | jst.go.jp |

| Novel furan derivatives | HeLa | Moderate to excellent | researchgate.neteurekaselect.com |

| Furan-ring fused chalcones | HL60 | Significant | nih.goviiarjournals.orgnih.gov |

Exploration of Benzofuran and Dinaphthofuran Derivatives

The exploration of benzofuran and dinaphthofuran derivatives has revealed them as promising classes of compounds for anticancer drug development. nih.govijpsjournal.com Benzofurans, which feature a furan ring fused to a benzene ring, are found in many biologically active natural and synthetic products. researchgate.netresearchgate.netnih.gov These derivatives have demonstrated significant inhibitory potency against a variety of human cancer cell lines. researchgate.netnih.gov The anticancer activity of benzofuran derivatives is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. mdpi.com

Naphthofurans, which consist of a fused furan and naphthalene (B1677914) ring system, have also emerged as promising candidates for anticancer therapies. ijpsjournal.com Research into these compounds has focused on their diverse mechanisms of action, including enzyme inhibition and the induction of apoptosis. ijpsjournal.com

Anti-Infective Properties (e.g., Antibacterial, Antiviral, Antifungal)

Furan derivatives have demonstrated a wide spectrum of anti-infective capabilities. utripoli.edu.lynih.gov The versatility of the furan scaffold allows for structural modifications that can lead to potent agents against various pathogens. ijabbr.com

Antibacterial Activity: Research has shown that novel 2,4-disubstituted furan derivatives exhibit notable antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli and Proteus vulgaris. ijabbr.com Similarly, certain aryl furan derivatives have shown significant action against both Escherichia coli and the Gram-positive Staphylococcus aureus. ijabbr.com The introduction of a thiourea (B124793) group, as in 1-Benzoyl-3-furan-2-ylmethyl-thiourea, conferred activity against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. ijabbr.com Some synthesized furan derivatives have even displayed broader antibacterial activity than conventional antibiotics like streptomycin (B1217042) and tetracycline (B611298) against specific strains such as Pseudomonas fluorescence. ijabbr.com

Antifungal Activity: The furan nucleus is a valuable pharmacophore for antifungal agents. nih.gov A series of pyrazoline derivatives synthesized from furan-2-yl methyl(sulfanyl)acetic acid hydrazide and chalcone dibromides were tested for their antifungal properties, with some compounds showing promising results. annalsofrscb.ro

Antiviral Activity: The furan core is also being explored for its antiviral potential. Studies on small-molecule inhibitors of norovirus replication have involved scaffolds containing a terminal thiophene (B33073) ring, a close relative of furan. mdpi.com Modifications of these structures are being pursued to enhance antiviral properties and develop treatments for norovirus infections. mdpi.com

Antimalarial Activity of Furan-Containing Pyrazolyl Pyrazolines

Malaria remains a significant global health threat, and the rise of drug-resistant Plasmodium parasites necessitates the development of new therapeutic agents. researchgate.netnih.gov Hybrid molecules, which combine two or more pharmacophores, are a promising strategy. nih.gov Pyrazole and pyrazoline derivatives, recognized for their broad pharmacological activities, have been hybridized with furan moieties to create potent antimalarial compounds. researchgate.netnih.gov

The rationale behind this approach is that the combined pharmacophores can act on multiple targets or through complementary mechanisms. nih.gov Studies on new pyrazolylpyrazoline derivatives have shown promising in vivo antimalarial activity against Plasmodium berghei in mice. malariaworld.org Specifically, compounds featuring a furan ring have been evaluated, with some showing higher potency against chloroquine-resistant strains of P. falciparum than chloroquine (B1663885) itself. malariaworld.orgnih.gov The presence of bulky and lipophilic groups like phenyl and furan can enhance antimalarial activity against chloroquine-sensitive strains. nih.gov Docking studies suggest these compounds may target the parasite's dihydrofolate reductase (DHFR) enzyme, an established antimalarial drug target. malariaworld.org

Table 1: Antimalarial Activity of Selected Furan-Containing Compounds

| Compound Class | Target Organism/Strain | Key Findings | Reference(s) |

| Furan-containing pyrazolyl pyrazolines | Plasmodium berghei | Showed promising in vivo inhibitory activities of parasite multiplication. | malariaworld.org |

| Furan-substituted pyrano[2,3-c]pyrazoles | P. falciparum (CQ-resistant K1) | Furan substitution generally decreased activity against chloroquine-resistant strains. | nih.gov |

| Furan-substituted pyrano[2,3-c]pyrazoles | P. falciparum (CQ-sensitive 3D7) | Furan substitution enhanced antimalarial activity against chloroquine-sensitive strains. | nih.gov |

Neurodegenerative and Oxidative Stress Mitigation

There is growing evidence that oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, plays a critical role in the onset and progression of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.govnih.gov Furan derivatives have emerged as a class of compounds with significant potential to mitigate these effects. utripoli.edu.lynih.gov

Radical Scavenging and Antioxidant Effects

Many furan-containing compounds exhibit potent radical scavenging and antioxidant properties. nih.govresearchgate.netnih.govnih.gov Their ability to neutralize free radicals is often attributed to the furan ring's capacity for electron transfer and hydrogen atom donation. researchgate.net

Studies have shown that certain furan derivatives can effectively scavenge hydroxyl radicals (OH•), one of the most reactive and damaging ROS. nih.gov For instance, dimethylfuran (DMF) and diphenylfuran (DPF) were found to be more effective hydroxyl radical scavengers than common agents like dimethylsulfoxide and mannitol. nih.gov The antioxidant activity is highly dependent on the substituents attached to the furan ring. A 2-(p-hydroxy phenyl styryl)-furan was shown to have good antioxidant properties, whereas derivatives with strong electron-withdrawing groups (like nitro or cyano) showed no such activity. researchgate.net The position of substituents is also crucial; a compound with a 2,3-dihydroxyphenyl ring at the fifth position of the furan ring was reported to be a potent antioxidant. utripoli.edu.ly

Table 2: Antioxidant Activity of Selected Furan Derivatives

| Compound/Derivative | Assay/Method | Key Findings | Reference(s) |

| Dimethylfuran (DMF) & Diphenylfuran (DPF) | ESR spin trapping (Hydroxyl radical scavenging) | Scavenged OH• more effectively than dimethylsulfoxide and mannitol. Activity order: DMF > DPF > furan. | nih.gov |

| 2-(p-hydroxy phenyl styryl)-furan | DPPH radical scavenging | Exhibited good antioxidant properties with an IC50 of ~40 μM. | researchgate.net |

| Furan S and Furan L (novel furan compounds) | Bleaching of β-carotene (Peroxyl radical scavenging) | Rate constants for scavenging peroxyl radicals were estimated at 2 x 10⁴ and 3 x 10⁴ M⁻¹s⁻¹, respectively. | nih.gov |

| 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters | DPPH free radical scavenging | Compound 3c was the most potent with an IC50 of 0.6 mg/ml, though weaker than the standard, gallic acid. | nih.gov |

Cytoprotective Effects Against Toxin-Induced Cell Death

Beyond direct radical scavenging, furan compounds have demonstrated the ability to protect cells from death induced by various toxins, a crucial factor in neuroprotection. nih.gov The mechanisms of cell death, such as apoptosis and ferroptosis, are implicated in neurodegenerative disorders and can be triggered by oxidative stress and toxins. nih.govnih.govmdpi.commdpi.com

Research has shown that certain novel furan compounds can protect PC12 cells from death induced by linoleic acid hydroperoxide and primary neurons from glutamate-induced death. nih.gov Glutamate (B1630785) is a major excitatory neurotransmitter, and its excess can lead to excitotoxicity and neuronal death, a common pathway in many neurological disorders. These compounds also showed protective effects against cell death induced by lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov This suggests that furan derivatives may offer therapeutic benefits in disorders related to both glutamate excitotoxicity and neuroinflammation. nih.gov Other studies have indicated that furan exposure can induce DNA damage and apoptosis in certain cell lines, highlighting the importance of specific structural features for achieving cytoprotective versus cytotoxic effects. nih.govresearchgate.net

Insecticidal Activity and Low-Toxicity Candidates

The furan scaffold is also a key component in the development of modern insecticides. acs.orgnih.gov The goal is to design potent agents against target pests while exhibiting low toxicity to beneficial insects like bees. acs.orgnih.gov

Design of Novel Furan α-Butenolactone and β-Butenolide Compounds

The butenolide scaffold, often found in natural products, possesses excellent biological activities, including insecticidal properties. nih.gov By combining the furan ring with butenolide structures, researchers have designed novel compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), a key site of action for many insecticides. acs.orgnih.gov

A series of novel furan β-butenolide compounds were designed, synthesized, and evaluated for their insecticidal activity against the green peach aphid, Myzus persicae. acs.orgnih.gov Structure-activity relationship (SAR) analysis revealed that specific substitutions were critical for activity. For example, having a 6-chloropyridyl group as the R¹ substituent and a halogen (Cl or Br) as the R² substituent generally resulted in higher insecticidal activity. acs.org One compound, 8c, demonstrated the best insecticidal activity with an LC50 value of 54.68 μg/mL against M. persicae and, importantly, exhibited low acute contact toxicity to honeybees (Apis mellifera). nih.gov This work showcases an innovative approach to designing effective insecticides with improved safety profiles for non-target organisms. acs.orgnih.gov

Table 3: Insecticidal Activity of Furan β-Butenolide Compounds Against Myzus persicae

| Compound ID | R¹ Substituent | R² Substituent | Mortality Rate at 500 μg/mL (%) | LC50 (μg/mL) | Reference(s) |

| 8b | 6-chloropyridyl | Cl | >80 | Not specified | acs.org |

| 8c | 6-chloropyridyl | Br | >80 | 54.68 | acs.orgnih.gov |

| 8n | 6-chloropyridyl | CF₃ | >80 | Not specified | acs.org |

Targeting Nicotinic Acetylcholine Receptors (nAChR)

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and are crucial in various physiological processes. nih.gov These receptors, found in both the central and peripheral nervous systems, are important targets for drug design. nih.govnih.gov The structure-activity relationship (SAR) of compounds targeting nAChRs is complex, with several molecular features influencing a compound's affinity and efficacy.

For instance, studies on acetylcholine derivatives have shown that modifications to the trimethylammonium group or the ethylene (B1197577) bridge can significantly alter the compound's potency and its selectivity for nicotinic versus muscarinic receptors. youtube.com The introduction of a methyl group at the α-carbon of the ethylene bridge tends to increase selectivity for nicotinic receptors, while a methyl group at the β-carbon favors muscarinic receptors. youtube.com

While direct studies on the interaction of 5-(4-Methylphenyl)-2-furaldehyde with nAChRs are not extensively documented in publicly available research, an analysis of its structure provides some insights. The molecule possesses a furan ring with an aldehyde group at the 2-position and a 4-methylphenyl group at the 5-position. The aldehyde oxygen can act as a hydrogen bond acceptor. However, it lacks the characteristic cationic head, such as a quaternary amine, that is a hallmark of classical nAChR agonists. This suggests that if this compound were to interact with nAChRs, it would likely do so through a different binding mode than acetylcholine and its direct analogues. Its aromatic and hydrophobic regions, conferred by the phenyl and furan rings, could potentially interact with hydrophobic pockets within the receptor's binding site.

The diversity of nAChR subunits (e.g., α1, α2, α4, α5, β2) allows for a wide range of pharmacological profiles. nih.govnih.govnih.gov The development of subtype-selective ligands is a key goal in the field to achieve targeted therapeutic effects with fewer side effects. nih.gov

Enzyme Inhibition Studies by Furan Derivatives

Furan derivatives have been the subject of numerous studies investigating their potential as enzyme inhibitors. The furan ring system can serve as a scaffold for the design of molecules that can interact with the active sites of various enzymes, leading to the modulation of their activity.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which leads to the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.gov These lipid mediators are heavily involved in inflammation and pain. nih.govresearchgate.net Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. researchgate.net There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

The development of dual inhibitors that target both COX and 5-LOX is an attractive strategy, as it could offer a broader anti-inflammatory effect by inhibiting the production of both prostaglandins and leukotrienes. nih.govnih.gov Several furan and thiophene derivatives have been investigated for their potential as COX and/or LOX inhibitors. nih.gov

For example, a study on new 2,3,4-trisubstituted thiophene derivatives identified compounds with significant in vivo anti-inflammatory activity. nih.gov Further in vitro evaluation of the most active compounds revealed their COX-1/COX-2 and 5-LOX inhibitory activities. nih.gov One of the compounds, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, demonstrated high selectivity for COX-2 and also inhibited 5-LOX. nih.gov While this compound has a thiophene core, its structure highlights how a 5-membered heterocyclic ring attached to a substituted phenyl group can be a key structural feature for COX/LOX inhibition.

Another study investigated 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride and found that it inhibits both cyclooxygenase and 5-lipoxygenase. nih.gov The presence of the "4-methylphenyl" group in this active compound is noteworthy in the context of this compound.

The table below summarizes the inhibitory activities of some heterocyclic compounds against COX and LOX.

| Compound | Target Enzyme(s) | IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | COX-2 | 5.45 | 8.37 |

| 5-LOX | 4.33 | ||

| Celecoxib | COX-2 | - | 15.44 |

| NDGA | 5-LOX | 2.46 | |

| 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride | Cyclooxygenase & 5-Lipoxygenase | Micromolar concentrations | - |

This table is for illustrative purposes and includes data from studies on thiophene and thiazole (B1198619) derivatives to highlight the potential of related heterocyclic structures.

IKKβ Inhibition by Tricyclic Furan Derivatives

IκB kinase β (IKKβ) is a crucial enzyme in the NF-κB signaling pathway, which plays a central role in immunity and inflammation. nih.gov Inhibition of IKKβ is therefore a promising therapeutic strategy for a variety of inflammatory diseases and some types of cancer. nih.gov

Research into IKKβ inhibitors has led to the design and synthesis of various classes of compounds. One such class is tricyclic furan derivatives. nih.gov A study focused on the synthesis and structure-activity relationship of benzothieno[3,2-b]furan derivatives as a novel class of IKKβ inhibitors. nih.gov These compounds were designed based on the structure of known thiophene-based IKKβ inhibitors. nih.govnih.gov

The tricyclic core of these derivatives is a key feature for their inhibitory activity. The study found that a benzothieno[3,2-b]furan derivative, in particular, displayed potent inhibitory activity against IKKβ in both enzymatic and cellular assays. nih.gov The potent activity was attributed to an intramolecular non-bonded sulfur-oxygen interaction, which was confirmed by X-ray crystallography. nih.gov

Further modifications to the tricyclic structure, such as the introduction of alkoxy groups at the 6-position, led to compounds with comparable IKKβ inhibitory activity and improved metabolic stability. nih.gov

It is important to note that this compound is a bicyclic compound (a phenyl ring attached to a furan ring) and not a tricyclic furan derivative. Therefore, it does not belong to the specific class of IKKβ inhibitors discussed in this context. The study of tricyclic furan derivatives, however, underscores the versatility of the furan moiety in the design of enzyme inhibitors and highlights how incorporating the furan ring into more complex, rigid structures can lead to potent and selective biological activity.

The table below shows the core structure of the benzothieno[3,2-b]furan derivatives and the impact of substituents on IKKβ inhibition.

| Core Structure | Substituent (R) | IKKβ Inhibitory Activity |

| Benzothieno[3,2-b]furan | Unsubstituted | Potent |

| 6-alkoxy | Potent with improved metabolic stability |

This table illustrates the general findings from structure-activity relationship studies on tricyclic furan derivatives as IKKβ inhibitors.

Computational and Theoretical Studies in Furan Chemistry

Molecular Docking and Binding Affinity Analyses for Receptor Interactions

Currently, there are no published studies that specifically detail the molecular docking of 5-(4-Methylphenyl)-2-furaldehyde into receptor active sites. While computational docking has been successfully applied to other furan (B31954) derivatives to elucidate binding modes and energies, such analyses for the target compound are absent. For instance, research on related 5-arylfuran-2-carboxamides has identified them as potent antagonists for the urotensin-II receptor, with structure-activity relationship (SAR) studies highlighting how different aryl substituents influence activity google.com. Similarly, docking studies on 5-oxo-5H-furo[3,2-g]chromene derivatives have provided insights into their interactions with enzymes relevant to Alzheimer's disease sigmaaldrich.comchemicalbook.com. However, without specific docking simulations for this compound, it is impossible to report on its binding affinity, interaction patterns, or potential receptor targets.

In Silico Approaches for Novel Compound Design and Optimization

The use of this compound as a scaffold or lead compound for in silico design and optimization of new chemical entities is not documented in published literature. The principles of in silico drug design involve using a known active compound as a starting point for computational modifications to improve potency, selectivity, or pharmacokinetic properties synhet.com. Various studies demonstrate this approach with other furan-containing molecules, leading to the design of novel inhibitors for targets like aromatase and tubulin cookechem.comsigmaaldrich.com. However, the absence of such a study originating from this compound means there are no specific findings to report on its potential for computational optimization or the design of novel analogues.

Prediction of Biological Activity and Selectivity Based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) models and detailed SAR analyses that include this compound are not available. QSAR studies build mathematical models to correlate chemical structures with biological activity, enabling the prediction of activity for new compounds. The SAR of the broader 5-aryl-2-furaldehyde class has been investigated in contexts such as antimicrobial activity, where the nature of the substituent on the aryl ring is known to be a key determinant of efficacy. These findings suggest that the methyl group at the para position of the phenyl ring in this compound is significant for its biological profile. However, without its inclusion in a specific QSAR model or comparative study, any prediction of its activity or selectivity remains speculative.

Advanced Applications and Functionalization in Material Science

Furan (B31954) Derivatives as Monomers for Bio-Based Polymers and Plastics

Furan derivatives are increasingly recognized as vital bio-based monomers for synthesizing a new generation of sustainable polymers and plastics. researchgate.net These compounds are primarily derived from the dehydration of carbohydrates found in abundant and often underutilized lignocellulosic biomass. biofuranchem.comresearchgate.net Key platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) serve as the starting point for a variety of monomers used in polymer chemistry. scispace.comresearchgate.net

One of the most notable achievements in this field is the development of polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) synthesized using 2,5-furandicarboxylic acid (FDCA), which is derived from the oxidation of HMF. researchgate.net PEF is positioned as a green alternative to the petroleum-based polyethylene terephthalate (B1205515) (PET) and exhibits superior gas barrier properties, making it highly suitable for packaging applications. researchgate.net

The polymerization of furan derivatives is not limited to polyesters. Bifurfural, another bio-based chemical, can be polymerized with various diamines to create poly(Schiff base)s, which possess unique properties like high rigidity due to the furan rings. researchgate.net The aldehyde functionality of compounds like furfural is key to these polymerization reactions. researchgate.net This is directly relevant to 5-(4-Methylphenyl)-2-furaldehyde, which possesses the same furan-2-carbaldehyde core structure as furfural. uni.lu The presence of the 4-methylphenyl group could be leveraged to impart specific characteristics, such as altered solubility, thermal stability, or mechanical properties, to the resulting polymers.

Interactive Table:

Table 1: Prominent Furan-Based Monomers and Their Polymer Applications| Monomer | Precursor | Resulting Polymer Type | Key Application Areas |

|---|---|---|---|

| 2,5-Furandicarboxylic acid (FDCA) | 5-Hydroxymethylfurfural (HMF) | Polyesters (e.g., PEF) | Packaging, Textiles |

| Furfuryl Alcohol | Furfural | Furan Resins | Foundry Binders, Composites |

| Bifurfural | Furfural | Poly(Schiff base)s | High-performance plastics |

Development of Furan-Based Epoxy Resins and Thermosets

The development of bio-based epoxy resins and thermosets is a critical area of material science, aimed at replacing traditional petroleum-derived materials like those based on bisphenol A (BPA), a known endocrine disruptor. digitellinc.com Furan derivatives offer a renewable and structurally rigid alternative for creating high-performance thermosetting polymers. capes.gov.br The aromatic nature of the furan ring contributes to enhanced thermal stability and high char yield, which is advantageous for applications requiring heat resistance. digitellinc.comengconfintl.org

Research has demonstrated that furan-based epoxy amine systems can exhibit higher density, greater Young's modulus (>5 GPa), and higher yield strength compared to conventional epoxies. engconfintl.org For instance, 2,5-bis[(2-oxiranylmethoxy)methyl] furan (BOF), a furan-based epoxy resin, when cured, shows a higher glass transition temperature (Tg) and storage modulus than its phenyl-based counterparts. bohrium.comacs.orgresearchgate.net These improved properties are attributed to the unique structure and potential for hydrogen bonding within the furan-based polymer network. bohrium.com

The synthesis of these resins often involves converting furan platform molecules like furfural or HMF into precursors such as diamines or diepoxies. acs.org Furfuryl amine, derived from furfural, can be epoxidized to create furan-based diepoxy monomers. digitellinc.comdigitellinc.com Given that this compound contains the core furaldehyde structure, it could theoretically be converted into analogous precursors. For example, reductive amination could transform it into a furan-based amine, which could then be used to synthesize novel epoxy resins or polyimides. A Chinese patent describes the preparation of various bio-based furan monomers, including diols and diacids with different substituent groups (like a benzene (B151609) ring), for polymerization into materials such as polyesters and epoxy resins. google.com This highlights the potential pathway for utilizing substituted furaldehydes like this compound in advanced thermoset applications.

Furanic Compounds in Fuel and Biofuel Production

Furanic compounds derived from biomass are considered top-tier candidates for the production of next-generation biofuels and fuel additives. scispace.comtandfonline.com Platform chemicals such as furfural and HMF, obtained from the hydrolysis and dehydration of lignocellulose, can be catalytically upgraded into liquid fuels with properties comparable or even superior to conventional gasoline. mdpi.comtandfonline.com

Key furanic biofuels include 2-methylfuran (B129897) (2-MF) and 2,5-dimethylfuran (B142691) (2,5-DMF). mdpi.com 2-MF, which can be produced from the hydrogenation of furfural, has a high research octane (B31449) number (RON) and a suitable energy density, making it an attractive gasoline additive. tandfonline.com Similarly, 2,5-DMF, produced from HMF, is considered a promising biofuel with physicochemical properties similar to gasoline. mdpi.comresearchgate.net The conversion processes typically involve catalytic hydrogenation and hydrodeoxygenation to reduce the oxygen content and increase the energy density of the furfural-derived molecules. mdpi.com

Studies have shown high yields of these biofuels under specific catalytic conditions. For example, a 91 mol% yield of 2-methylfuran was achieved from furfural over a Ni-Cu/C catalyst, while an 80 mol% yield of 2,5-dimethylfuran was obtained from HMF under the same conditions. tandfonline.comdtu.dk this compound shares the same reactive aldehyde group as furfural and HMF. This structural feature suggests its potential for conversion into advanced biofuel components. Catalytic reduction of its aldehyde group and potential hydrodeoxygenation could yield a molecule with a high carbon number and a stable aromatic structure (the tolyl group), which could be beneficial for jet fuel applications or as a high-density fuel additive.

Interactive Table:

Table 2: Furanic Compounds and Their Biofuel Potential| Furanic Compound | Precursor | Conversion Process | Key Properties/Application |

|---|---|---|---|

| 2-Methylfuran (2-MF) | Furfural | Catalytic Hydrogenation | High Octane Fuel Additive |

| 2,5-Dimethylfuran (2,5-DMF) | 5-Hydroxymethylfurfural (HMF) | Catalytic Hydrogenation/Hydrodeoxygenation | Gasoline Substitute |

| 2-Methyltetrahydrofuran (MTHF) | 2-Methylfuran (2-MF) | Hydrogenation | Biofuel, Solvent |

Future Research Directions and Challenges in 5 4 Methylphenyl 2 Furaldehyde Research

Development of More Sustainable and Cost-Effective Synthetic Routes

Current synthetic routes to 5-(4-Methylphenyl)-2-furaldehyde often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.netmdpi.com While effective, these methods can be expensive due to the use of precious metal catalysts. acs.org A primary focus of future research is the development of more sustainable and cost-effective synthetic pathways that align with the principles of green chemistry. rsc.orgnumberanalytics.comrsc.org

This includes exploring the use of earth-abundant metal catalysts, developing recyclable catalyst systems, and optimizing reaction conditions to minimize energy consumption and waste generation. acs.orgrsc.org The use of green solvents, such as ionic liquids and deep eutectic solvents, is also a promising area of investigation to enhance the sustainability of the synthesis process. numberanalytics.com One-pot reaction processes that combine multiple synthetic steps without isolating intermediates are particularly attractive for improving efficiency and reducing costs. rsc.org

Diversification of Biomass Feedstocks for Furan (B31954) Aldehyde Production

The production of furan aldehydes like furfural (B47365) and HMF, the precursors to this compound, is heavily reliant on the availability of suitable biomass feedstocks. mdpi.comresearchgate.net Currently, corn cobs and sugarcane bagasse are common raw materials for commercial furfural production. researchgate.net However, to ensure a stable and sustainable supply chain, there is a critical need to diversify the range of biomass feedstocks.

Lignocellulosic biomass, which includes agricultural and forestry residues, is an abundant and non-food-competing resource that holds great potential. mdpi.comunits.it Research is ongoing to develop efficient methods for the pretreatment and fractionation of various lignocellulosic materials to release the C5 and C6 sugars necessary for furan aldehyde synthesis. nih.gov The ability to utilize a wider variety of feedstocks, including waste biomass, will not only improve the economic viability of furan aldehyde production but also contribute to a more circular bio-economy. researchgate.netresearchgate.net

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

The efficiency of converting biomass-derived sugars into furan aldehydes, and subsequently into this compound, is highly dependent on the catalytic system employed. mdpi.com Achieving high selectivity and yield is a major challenge, as competing side reactions can lead to the formation of undesirable by-products. mdpi.com Future research will focus on the design and development of novel catalysts with improved performance.

This includes exploring a range of catalytic materials, from homogeneous and heterogeneous catalysts to biocatalysts and electrocatalysts. researchgate.net Nanocatalysts, for instance, offer high surface area and unique electronic properties that can enhance catalytic activity and selectivity. mdpi.com The development of catalysts that can operate under milder reaction conditions and are easily separable and reusable is also a key objective. acs.orgfrontiersin.org For the synthesis of this compound specifically, advancements in palladium-catalyzed cross-coupling reactions, including the use of highly active and stable catalyst complexes, will be crucial for improving yields and process efficiency. mdpi.comacs.org

Unraveling Complex Structure-Activity Relationships for Targeted Applications

The potential applications of this compound and its derivatives are vast, ranging from pharmaceuticals to advanced materials. researchgate.netekb.egderpharmachemica.comjlu.edu.cnpensoft.net A critical area of future research involves elucidating the structure-activity relationships (SAR) of these compounds to design molecules with specific, targeted functionalities. researchgate.netnih.govnih.gov

By systematically modifying the chemical structure of this compound and evaluating the impact on its biological or material properties, researchers can identify key structural features responsible for desired effects. nih.govmdpi.com For example, in the context of medicinal chemistry, SAR studies can guide the development of more potent and selective drug candidates. nih.govmdpi.com In materials science, understanding how molecular structure influences properties like thermal stability or nonlinear optical behavior is essential for creating high-performance polymers and other advanced materials. mdpi.comrsc.org

Integration of Computational Chemistry with Experimental Design for Predictive Research

The integration of computational chemistry with experimental design offers a powerful approach to accelerate the discovery and optimization of new furanic compounds and their synthetic routes. researchgate.netuobaghdad.edu.iqresearchgate.netmdpi.com Density Functional Theory (DFT) and other computational methods can be used to predict molecular geometries, electronic properties, and reaction mechanisms, providing valuable insights that can guide experimental work. researchgate.netresearchgate.netglobalresearchonline.net

For instance, computational screening can help identify promising catalyst candidates or predict the spectroscopic properties of novel derivatives. researchgate.netglobalresearchonline.net This predictive capability can significantly reduce the number of experiments required, saving time and resources. By combining theoretical calculations with empirical data, researchers can develop a deeper understanding of the underlying chemical principles governing the synthesis and properties of this compound, leading to more efficient and targeted research efforts. uobaghdad.edu.iqmdpi.com

Broadening the Scope of Bio-Derived Furanic Compounds for High-Value Products

While this compound is a compound of significant interest, it represents just one example of the vast chemical diversity that can be accessed from biomass-derived furanic platforms. rsc.orgnih.govresearchgate.netbiofuranchem.commdpi.com Future research should aim to broaden the scope of bio-derived furanic compounds to create a wide array of high-value products. rsc.orgnih.govbiofuranchem.comnih.gov

This includes the development of new synthetic methodologies to introduce a variety of functional groups onto the furan ring, leading to novel monomers for bio-based polymers, new classes of pharmaceuticals, and sustainable agrochemicals. numberanalytics.comresearchgate.netacs.org The valorization of furanic platform chemicals like furfural and HMF into a diverse portfolio of downstream products is essential for the long-term success of the bio-based chemical industry. researchgate.netnih.govresearchgate.netfrontiersin.org By expanding the chemical toolbox available from renewable resources, we can move closer to a more sustainable and circular economy. researchgate.netresearchgate.net

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-(4-Methylphenyl)-2-furaldehyde?

- Answer: A widely used method is the Suzuki-Miyaura cross-coupling reaction. For example, 5-bromo-2-furaldehyde reacts with 4-methylphenylboronic acid in the presence of a palladium catalyst, yielding this compound with moderate to high efficiency (63% yield reported under optimized conditions) . Alternative routes include condensation reactions of nitrophenyl-substituted furfuraldehydes with nitrogen bases (e.g., thiosemicarbazide), though yields vary depending on reaction conditions .

Q. What spectroscopic techniques are employed for structural characterization?

- Answer: Key methods include:

- FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1670 cm⁻¹) and aromatic C-H vibrations .

- UV-Vis : Analyzes π→π* transitions in the furan and aromatic systems, with absorption maxima typically between 250–350 nm .

- NMR : H NMR reveals substituent positions (e.g., methylphenyl protons at δ 2.35 ppm; aldehyde proton at δ 9.6 ppm) .

Q. What safety protocols are recommended for handling this compound?

- Answer: Use personal protective equipment (gloves, goggles, lab coat) and ensure adequate ventilation. Avoid skin contact and inhalation, as aldehydes can irritate mucous membranes. Waste should be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of derivatives?

- Answer: Key variables include:

- Catalyst selection : Acid catalysts (e.g., HCl) reduce reaction time from hours to minutes .

- Solvent polarity : Ethanol or DMF enhances solubility of intermediates .

- Temperature : Reflux conditions (e.g., 80°C) improve reaction kinetics. For example, yields of thiosemicarbazones increased from 16% to 33% by adjusting solvent ratios .

Q. How do electronic structure calculations explain the compound’s reactivity?

- Answer: Quantum chemical studies (e.g., DFT) reveal electron density distribution, highlighting the aldehyde group as an electrophilic site. Hirshfeld surface analysis further identifies intermolecular interactions (e.g., C-H···O) that influence crystal packing and stability . These insights guide functionalization strategies for targeted applications.

Q. How can contradictions in reported biological activity data be resolved?

- Answer: Variability in tuberculostatic activity of derivatives (e.g., nitrophenyl-substituted furfuraldehydes) often arises from differences in substituent positioning. For instance, 5-(2-nitrophenyl) derivatives exhibit lower activity due to steric hindrance, whereas 5-(4-nitrophenyl) analogs show enhanced efficacy against antibiotic-resistant Mycobacterium tuberculosis . Standardized assay protocols (e.g., MIC testing) and structural verification (X-ray crystallography) are critical for reproducibility .

Q. What degradation pathways occur under thermal or acidic conditions?

- Answer: Similar to 5-hydroxymethylfurfural (5-HMF), this compound may undergo retro-aldol cleavage or polymerization under acidic conditions. Kinetic studies using HPLC or GC-MS can track degradation products, while Arrhenius modeling predicts shelf-life stability .

Q. How do crystallographic data inform material properties?

- Answer: Single-crystal X-ray diffraction reveals monoclinic packing (space group P2₁/n) with intermolecular interactions (e.g., π-π stacking of methylphenyl groups) that affect melting points and solubility. Lattice parameters (e.g., a = 16.89 Å, β = 96.08°) provide benchmarks for computational modeling .

Methodological Considerations

- Data Contradiction Analysis : Compare reaction parameters (e.g., solvent, catalyst) across studies to identify yield discrepancies .

- Spectroscopic Validation : Cross-reference experimental IR/UV data with computational predictions to confirm structural assignments .

- Biological Assays : Use standardized MIC protocols and include positive controls (e.g., isoniazid) to ensure activity data reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.